molecular formula C14H10O4 B1339139 Biphenyl-3,4'-dicarboxylic acid CAS No. 92152-01-7

Biphenyl-3,4'-dicarboxylic acid

Cat. No. B1339139
CAS RN: 92152-01-7
M. Wt: 242.23 g/mol
InChI Key: GSYIVQLTSZFJRV-UHFFFAOYSA-N
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Description

Biphenyl-3,4’-dicarboxylic acid is a chemical compound with the molecular formula C14H10O4 . It is used as a coordination polymer and as an unsymmetrically substituted linker .


Synthesis Analysis

The synthesis of a novel liquid crystalline polymer (LCP), poly(p-phenylene 3,4’-bibenzoate) (poly(HQ-3,4’BB)), was achieved through the melt acidolysis polymerization of hydroquinone with a kinked monomer, biphenyl 3,4’- bibenzoate . Another method involves the one-step reaction of biphenyl, carbon tetrachloride, and copper powder in aqueous alkali, producing 4,4′-biphenyidicarboxylic acid .


Molecular Structure Analysis

The molecular structure of Biphenyl-3,4’-dicarboxylic acid consists of two benzene rings linked at the [1,1’] position . The structural characteristics of two carboxyl groups lying at two opposite sites lead to less space hindrance .


Chemical Reactions Analysis

The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .


Physical And Chemical Properties Analysis

Biphenyl-3,4’-dicarboxylic acid has a molecular weight of 242.23 g/mol . It is a neutral molecule without a functional group, and its reactions are similar to benzene .

Scientific Research Applications

Supercapacitors

Biphenyl-3,4’-dicarboxylic acid: is used in the synthesis of nickel-based metal-organic frameworks (MOFs) for supercapacitors . These supercapacitors benefit from the high tunable conductivity and adjustable pore size of the MOFs. The compound facilitates the creation of nanostructures with significant surface area and pore distribution, which are crucial for achieving high specific capacitance and reliable cycling stability in energy storage devices.

Click Chemistry

In the realm of click chemistry, biphenyl-3,4’-dicarboxylic acid derivatives are employed for post-synthetic linker exchange in MOFs . This allows for sequential and orthogonal click reactions, enabling the construction of multifunctional MOFs with potential applications in drug delivery, sensing, and catalysis.

Liquid Crystal Polymers

This compound is a key component in the development of nematic aromatic polyesters , which are integral to liquid crystal polymers . These polymers have potential applications in electronics, optical devices, automotive parts, and textiles, where controlled orientation and anisotropic properties are desired.

Catalysis

Biphenyl-3,4’-dicarboxylic acid: is also utilized as a catalyst in various chemical reactions . Its unique structure enhances the efficiency of catalytic processes, which is essential in the synthesis of complex organic molecules.

Pharmaceutical Synthesis

The compound finds use in the synthesis of pharmaceuticals due to its structural properties . It can act as a building block for creating active pharmaceutical ingredients (APIs) with specific therapeutic effects.

Electronic Materials

In the field of electronics, biphenyl-3,4’-dicarboxylic acid contributes to the synthesis of materials with desirable electronic properties . These materials are used in the manufacturing of components like semiconductors and conductive polymers.

Optical Devices

The acid is instrumental in creating materials for optical devices . Its influence on the refractive index and light transmission qualities of materials makes it valuable for applications in lenses, displays, and photonic crystals.

Automotive Industry

Lastly, biphenyl-3,4’-dicarboxylic acid is involved in producing materials that withstand high temperatures and mechanical stress, which are critical for automotive applications . These materials contribute to the durability and performance of automotive parts.

Safety And Hazards

Biphenyl-3,4’-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Biphenyl-3,4’-dicarboxylic acid has been used in the hydrothermal generation of new compounds . A Zn (II)-based CP acts as an effective and recyclable heterogeneous catalyst for Henry reaction between a model substrate (4-nitrobenzaldehyde) and nitroethane to give β-nitro alcohol products .

properties

IUPAC Name

3-(4-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYIVQLTSZFJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468424
Record name BIPHENYL-3,4'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-3,4'-dicarboxylic acid

CAS RN

92152-01-7
Record name BIPHENYL-3,4'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-3,4'-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using microwave irradiation. The general procedure described in Example 3 was used with 4-chlorobenzoic acid (157 mg, 1.00 mmol), 3-carboxyphenylboronic acid (199 mg, 1.20 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (3.0 mL), 10 min at 150° C. (using microwave irradiation with cooling). The product was isolated as a white solid (229 mg, 95%). Mp=>250° C. (lit. mp=295° C.). 1H NMR (400 MHz, d6-DMSO/D2O) δ: 8.22 (s, 1H), 8.42 (d, 2H, J=7.6 Hz), 7.98 (d, 1H, J=7.6 Hz), 7.91 (d, 1H, J=7.6 Hz), 7.79 (d, 2H, J=7.6 Hz), 7.59 (t, 1H, J=7.2 Hz). 13C NMR (125 MHz, d6-DMSO/D2O) δ: 167.5, 143.6, 139.7, 131.9, 131.7, 130.4, 130.3, 129.8, 129.4, 127.8, 127.2.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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